Cas no 146502-80-9 ((-)-Neomenthyl Acetate)

(-)-Neomenthyl Acetate structure
(-)-Neomenthyl Acetate structure
Product Name:(-)-Neomenthyl Acetate
CAS No:146502-80-9
MF:C12H22O2
MW:198.301884174347
CID:105479
PubChem ID:6432249
Update Time:2025-04-18

(-)-Neomenthyl Acetate Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5S)-
    • (1R)-(?)-Neomenthyl acetate
    • NEOMENTHYLACETATE, (1R)-(-)-(RG)
    • 2-isopropyl-5-methylcyclohexyl acetate
    • (1R)-(-)-NEOMENTHYL ACETATE
    • NEOMENTHYLACETATE, (1R)-(-)-
    • (-)-(1R,2R,5S)-NEOMENTHYL ACETATE
    • (-)-(1R,2R,5S)-NEOMENTHYL ACETATE, TERPE NE STANDARD
    • Menthol, acetate, trans-1,3,trans-1,4-
    • AKOS025294528
    • 2-Isopropyl-5-methylcyclohexyl acetate #
    • XHXUANMFYXWVNG-MVWJERBFSA-N
    • (1R)-(-)-Neomenthyl acetate, 99%
    • (1R,2R,5S)-(-)-Neomenthyl acetate
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1.alpha.,2.alpha.,5.beta.)-
    • 146502-80-9
    • (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate
    • acetic acid (1s)-neomenthyl ester
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2R,5S)-rel-
    • Neomenthol acetate
    • DTXSID50964769
    • (-)-(1R,2R,5S)-Neomenthylacetate
    • (1R,2R,5S)-2-ISOPROPYL-5-METHYLCYCLOHEXYL ACETATE
    • J-500300
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5S)-
    • rel-(1R,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
    • [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
    • (-)-Neomenthyl acetate
    • Menthol, acetate, neo-
    • (-)-Neomenthyl Acetate
    • Inchi: 1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1
    • InChI Key: XHXUANMFYXWVNG-MVWJERBFSA-N
    • SMILES: O(C(C)=O)[C@@H]1C[C@@H](C)CC[C@@H]1C(C)C

Computed Properties

  • Exact Mass: 198.16200
  • Monoisotopic Mass: 198.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Colorless crystal
  • Density: 0.912 g/mL at 25 °C(lit.)
  • Melting Point: 36-38 °C(lit.)
  • Boiling Point: 81 °C3 mm Hg(lit.)
  • Flash Point: 90 °F
  • Refractive Index: 1.4306 (estimate)
  • PSA: 26.30000
  • LogP: 3.01030
  • Solubility: Not determined

(-)-Neomenthyl Acetate Security Information

  • Hazardous Material transportation number:UN 1325 4.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Hazardous Material Identification: F

(-)-Neomenthyl Acetate Pricemore >>

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